Diphenoxylate-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

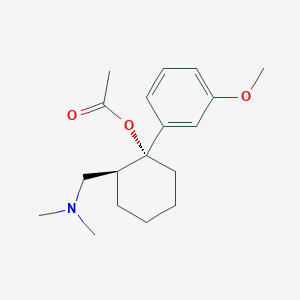

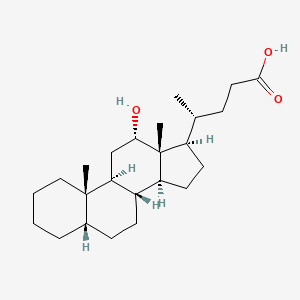

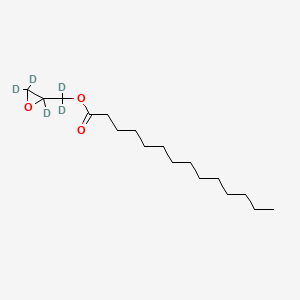

Diphenoxylate-d4 Hydrochloride is a deuterated form of Diphenoxylate Hydrochloride, an opioid drug primarily used as an antidiarrheal agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research. Diphenoxylate Hydrochloride is a synthetic derivative of meperidine and is often combined with atropine to prevent abuse.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Diphenoxylate Hydrochloride involves the condensation reaction of bromoethyl diphenylacetonitrile with 4-phenyl-4-ethyl piperidinecarboxylate in the presence of an organic base catalyst like N-Diisopropylethylamine (DIPEA). This reaction is followed by purification steps to obtain the refined product .

Industrial Production Methods

Industrial production methods for Diphenoxylate Hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Diphenoxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert nitriles to amines.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diphenoxylate-d4 Hydrochloride has several scientific research applications:

Pharmacokinetic Studies: The deuterated form is used to study the metabolism and distribution of the drug in the body.

Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.

Biological Research: Used to investigate the effects of opioids on gastrointestinal motility.

Medical Research: Helps in understanding the drug’s efficacy and safety profile in treating diarrhea.

Mechanism of Action

Diphenoxylate Hydrochloride acts by slowing intestinal contractions through its opioid activity. It binds to opioid receptors in the gastrointestinal tract, reducing peristalsis and allowing more time for water absorption, thus solidifying stools . The presence of atropine in combination formulations helps prevent abuse by causing unpleasant side effects at higher doses .

Comparison with Similar Compounds

Similar Compounds

Loperamide: Another opioid antidiarrheal that acts on the μ-opioid receptors in the intestines but does not cross the blood-brain barrier.

Difenoxin: An active metabolite of Diphenoxylate with similar antidiarrheal properties.

Meperidine: A related opioid analgesic with different primary uses.

Uniqueness

Diphenoxylate Hydrochloride is unique in its combination with atropine to prevent abuse and its specific use as an antidiarrheal agent. Its deuterated form, Diphenoxylate-d4 Hydrochloride, is particularly valuable in research settings for its stability and utility in tracing studies .

Properties

Molecular Formula |

C30H33ClN2O2 |

|---|---|

Molecular Weight |

493.1 g/mol |

IUPAC Name |

ethyl 1-(3-cyano-1,1,2,2-tetradeuterio-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H/i20D2,23D2; |

InChI Key |

SHTAFWKOISOCBI-SRTHYRAASA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)

![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)

![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)

![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)